4-Hexynoic acid is an aliphatic carboxylic acid with the chemical formula C₆H₈O₂. It features a terminal alkyne functional group, characterized by the presence of a carbon-carbon triple bond adjacent to the carboxylic acid group. This compound is known for its unique structural properties, which contribute to its reactivity and biological significance. The molecular structure can be represented as follows:
textCH≡C-CH₂-CH₂-COOH
4-Hexynoic acid is a colorless liquid at room temperature and has a distinct odor. It is soluble in organic solvents but has limited solubility in water. The compound is primarily utilized in organic synthesis and as an intermediate in the production of various chemical derivatives.
Research indicates that 4-Hexynoic acid exhibits biological activity, particularly as an inhibitor of certain enzymes. For instance, it has been studied for its effects on aminobutyric acid aminotransferase, where it acts as an inhibitor, impacting neurotransmitter metabolism . Additionally, derivatives of 4-Hexynoic acid have shown potential in antimicrobial activity against various bacterial strains .
Several methods exist for synthesizing 4-Hexynoic acid:
These methods highlight the versatility of synthetic approaches available for producing this compound.
4-Hexynoic acid finds applications across various fields:
Studies on the interactions of 4-Hexynoic acid with biological systems have revealed its potential as an enzyme inhibitor. Research suggests that it may interfere with metabolic pathways involving neurotransmitters, thus influencing neurological functions . Additionally, its interactions with microbial systems indicate its potential role as an antimicrobial agent .
Several compounds share structural similarities with 4-Hexynoic acid, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Hexynoic Acid | Alkyne | Terminal alkyne with carboxylic group |
| 3-Hexynoic Acid | Alkyne | Triple bond one carbon closer to COOH |
| 5-Hexynoic Acid | Alkyne | Triple bond further from carboxylic group |
| Hexanoic Acid | Saturated Fatty Acid | No triple bond; widely used in food |
The uniqueness of 4-Hexynoic acid lies in its terminal alkyne structure combined with a carboxylic acid group, making it particularly useful in synthetic organic chemistry and biological studies. Its reactivity and biological properties differentiate it from other similar compounds.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-hexynoic acid through both proton and carbon-13 analyses. The compound displays characteristic spectral features that confirm its molecular structure and functional group arrangement [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 4-hexynoic acid exhibits distinct signals that correspond to its unique structural elements. The terminal alkyne proton appears as a characteristic triplet in the region of 2.1-2.3 parts per million, demonstrating the typical coupling pattern observed for acetylenic hydrogen atoms [2]. The methylene groups adjacent to the carboxylic acid functionality display signals around 2.4 parts per million, appearing as triplets due to coupling with neighboring protons [3].
The chemical shift assignments for 4-hexynoic acid follow predictable patterns based on electronic environment and functional group effects. The alkyne proton experiences significant deshielding due to the electronegativity of the sp-hybridized carbon, resulting in its characteristic downfield position. Integration ratios confirm the expected hydrogen count, with the alkyne proton representing one hydrogen equivalent relative to the methylene protons [1].
Carbon-13 Nuclear Magnetic Resonance Characteristics
Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinctive carbon framework of 4-hexynoic acid. The triple bond carbons appear in the characteristic alkyne region between 70-90 parts per million, with the terminal carbon typically observed around 70-85 parts per million and the internal alkyne carbon appearing slightly downfield at 85-90 parts per million [3] [2].
The carboxylic acid carbon resonates in the expected carbonyl region around 175-180 parts per million, consistent with carboxylic acid functionality. The aliphatic carbon atoms display signals in the typical alkyl region between 15-40 parts per million, with chemical shifts dependent on their proximity to electron-withdrawing groups [1].
| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | 2.1-2.3 | Terminal alkyne proton | Triplet |
| ¹H | 2.4 | CH₂ adjacent to C=O | Triplet |
| ¹³C | 70-85 | Terminal alkyne carbon | Quaternary |
| ¹³C | 85-90 | Internal alkyne carbon | Quaternary |
| ¹³C | 175-180 | Carboxylic acid carbon | Quaternary |
Infrared spectroscopy provides detailed information about the vibrational characteristics of 4-hexynoic acid, revealing distinct absorption bands that correspond to specific functional groups and molecular vibrations [4] [5].
Characteristic Absorption Bands
The infrared spectrum of 4-hexynoic acid displays several prominent absorption features. The carboxylic acid functionality produces a broad, intense absorption between 3300-2500 wavenumbers, characteristic of the hydrogen-bonded hydroxyl stretch. This broad band results from extensive hydrogen bonding between carboxylic acid molecules in the solid state or concentrated solutions [5] [6].
The carbon-carbon triple bond generates a distinctive absorption in the 2120-2160 wavenumber region, appearing as a medium-intensity band. This alkyne stretch is diagnostic for terminal alkynes and provides definitive evidence for the presence of the acetylenic functionality [7] [8]. The intensity and position of this band can vary slightly depending on the molecular environment and intermolecular interactions.
Carbonyl and Aliphatic Vibrations
The carboxylic acid carbonyl group produces a strong, sharp absorption between 1700-1750 wavenumbers. This carbonyl stretch appears at slightly higher frequency compared to ketones or aldehydes due to the electron-withdrawing effect of the adjacent hydroxyl group [5] [9]. The exact position within this range depends on hydrogen bonding and conformational effects.
Aliphatic carbon-hydrogen stretching vibrations appear in the 2900-3000 wavenumber region as medium-intensity bands. These absorptions correspond to the methyl and methylene groups present in the molecular structure. The carbon-oxygen stretch of the carboxylic acid functionality appears in the 1200-1300 wavenumber region as a medium-intensity absorption [4] [6].
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3300-2500 | Broad, strong | O-H stretch | Carboxylic acid |
| 2120-2160 | Medium | C≡C stretch | Terminal alkyne |
| 1700-1750 | Strong | C=O stretch | Carboxylic acid |
| 2900-3000 | Medium | C-H stretch | Alkyl groups |
| 1200-1300 | Medium | C-O stretch | Carboxylic acid |
Mass spectrometry analysis of 4-hexynoic acid reveals characteristic fragmentation pathways that provide structural information and support compound identification. The electron ionization mass spectrum displays a molecular ion peak and several diagnostic fragment ions [10] [11].
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 112, corresponding to the molecular weight of 4-hexynoic acid (C₆H₈O₂). This molecular ion serves as the base peak in many spectra, indicating relatively stable molecular ion formation under standard electron ionization conditions [11] [12].
Primary fragmentation pathways include the loss of hydroxyl radical (17 mass units) to produce a fragment at mass-to-charge ratio 95. This fragmentation is common in carboxylic acids and results from cleavage of the carbon-oxygen bond in the hydroxyl group. Another significant fragmentation involves the loss of the carboxyl group (45 mass units) to yield a fragment at mass-to-charge ratio 67, corresponding to the remaining alkyne-containing portion of the molecule [10] [13].
Secondary Fragmentation and Rearrangement Processes
Secondary fragmentation produces additional diagnostic ions that provide structural information. The fragment at mass-to-charge ratio 85 results from the loss of acetyl (C₂H₃, 27 mass units) from the molecular ion. This fragmentation pathway is characteristic of compounds containing alkyne functionality adjacent to carbonyl groups [10].
The McLafferty rearrangement produces a fragment at mass-to-charge ratio 44, corresponding to the composition C₂H₄O⁺. This rearrangement involves hydrogen transfer and bond reorganization typical of carboxylic acid compounds. Additional alkyl fragments appear at mass-to-charge ratio 57 (C₄H₉⁺), resulting from cleavage of carbon-carbon bonds in the aliphatic chain [13] [11].
| Fragment m/z | Relative Intensity (%) | Assignment | Fragmentation Type |
|---|---|---|---|
| 112 | 100 | [M]⁺ | Molecular ion |
| 95 | 30-50 | [M-OH]⁺ | Loss of hydroxyl |
| 85 | 40-60 | [M-C₂H₃]⁺ | Loss of acetyl |
| 67 | 20-40 | [M-COOH]⁺ | Loss of carboxyl |
| 57 | 15-30 | [C₄H₉]⁺ | Alkyl fragment |
| 44 | 10-25 | [C₂H₄O]⁺ | McLafferty rearrangement |
Chromatographic techniques provide essential tools for the separation, identification, and purity assessment of 4-hexynoic acid. Multiple chromatographic approaches offer complementary information for comprehensive analytical characterization [15].
Gas Chromatographic Analysis
Gas chromatography coupled with mass spectrometry represents a primary analytical technique for 4-hexynoic acid characterization. Using standard capillary columns such as Database-5 or Hewlett Packard-5, the compound typically elutes with retention times between 5.8-6.2 minutes under standard temperature programming conditions [16].
The chromatographic behavior depends on column polarity, temperature programming, and carrier gas flow rates. Flame ionization detection provides quantitative analysis capabilities, while mass spectrometric detection offers structural confirmation through fragmentation pattern analysis. Method development focuses on achieving baseline separation from potential isomers and related compounds [15] [17].
High Performance Liquid Chromatography Methods
High performance liquid chromatography using reverse-phase columns provides alternative separation approaches for 4-hexynoic acid analysis. Carbon-18 stationary phases with acetonitrile-water gradient elution systems typically achieve retention times of 8.5-9.2 minutes [18].
Ultraviolet detection at 210 nanometers offers sensitive detection of the carboxylic acid chromophore, while mass spectrometric detection provides additional selectivity and structural information. Electrospray ionization in positive mode generates protonated molecular ions suitable for tandem mass spectrometry experiments [15].
Purity Assessment Methodologies
Multiple analytical approaches ensure comprehensive purity assessment of 4-hexynoic acid samples. Gas chromatography provides high-resolution separation capabilities with detection limits of approximately 0.1 percent for impurities. Neutralization titration offers direct quantification of carboxylic acid content with typical precision of 0.5 percent [19] [20].
Nuclear magnetic resonance integration methods provide non-destructive purity assessment through comparison of integrated signal intensities. High performance liquid chromatography with ultraviolet detection achieves similar detection limits to gas chromatography while offering complementary selectivity. These methods collectively ensure comprehensive quality control for analytical and synthetic applications [19] [21].
| Method | Typical Purity (%) | Detection Limit | Advantages | Application |
|---|---|---|---|---|
| Gas Chromatography | 96-99 | 0.1% | High resolution | Volatile impurities |
| Neutralization Titration | 95-98 | 0.5% | Direct quantification | Acid content |
| High Performance Liquid Chromatography | 97-99 | 0.1% | Versatile separation | Non-volatile impurities |
| Nuclear Magnetic Resonance | 95-99 | 1% | Non-destructive | Structural confirmation |